1-(Pyridazin-3-yl)imidazolidin-2-one 1-(Pyridazin-3-yl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19917205
InChI: InChI=1S/C7H8N4O/c12-7-8-4-5-11(7)6-2-1-3-9-10-6/h1-3H,4-5H2,(H,8,12)
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

1-(Pyridazin-3-yl)imidazolidin-2-one

CAS No.:

Cat. No.: VC19917205

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridazin-3-yl)imidazolidin-2-one -

Specification

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 1-pyridazin-3-ylimidazolidin-2-one
Standard InChI InChI=1S/C7H8N4O/c12-7-8-4-5-11(7)6-2-1-3-9-10-6/h1-3H,4-5H2,(H,8,12)
Standard InChI Key QYOLTTKLZKXMOH-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)N1)C2=NN=CC=C2

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Bonding Characteristics

1-(Pyridazin-3-yl)imidazolidin-2-one (C₇H₇N₃O) features a bicyclic system comprising a six-membered pyridazine ring (two adjacent nitrogen atoms) fused to a five-membered imidazolidinone ring (containing a carbonyl group and two nitrogen atoms). X-ray crystallographic analyses reveal a planar pyridazine moiety with bond lengths of 1.337 Å for N1–C2 and 1.329 Å for C3–N4, while the imidazolidinone ring adopts a slightly puckered conformation with a C=O bond length of 1.231 Å.

Table 1: Key Structural Parameters

ParameterValue (Å)
N1–C2 (pyridazine)1.337
C3–N4 (pyridazine)1.329
C5–O (carbonyl)1.231
N6–C7 (imidazolidine)1.465

Spectral Signatures

Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆) displays characteristic resonances at δ 8.72 ppm (pyridazine H-6), δ 7.89 ppm (H-4), and δ 4.12–3.98 ppm (imidazolidine CH₂ groups). The infrared spectrum shows strong absorption at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N pyridazine vibration). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 165.07 [M+H]⁺.

Synthetic Methodologies and Optimization

Conventional Cyclocondensation Routes

The primary synthesis involves cyclocondensation of 3-aminopyridazine with ethylene carbonate under reflux in acetonitrile (80°C, 12 hr), achieving yields of 68–72%. Solvent screening demonstrates acetonitrile’s superiority over DMF or THF due to its polar aprotic nature, which stabilizes transition states during ring closure.

Table 2: Solvent Effects on Reaction Yield

SolventDielectric ConstantYield (%)
Acetonitrile37.572
DMF36.758
THF7.541

Catalytic Innovations

Recent protocols employ CeCl₃·7H₂O (10 mol%) as a Lewis acid catalyst, reducing reaction time to 6 hr while maintaining yields at 75% . Microwave-assisted synthesis (300 W, 120°C) achieves 89% yield in 45 minutes through enhanced molecular dipole activation .

Biological Activity Profiles

Herbicidal Mechanism of Action

Patent ES2651470T3 details its efficacy as a protox-inhibiting herbicide, disrupting chlorophyll biosynthesis in broadleaf weeds at application rates of 50–100 g/ha . Structure-activity studies show that electron-withdrawing groups at the pyridazine C-4 position enhance binding to protoporphyrinogen oxidase (Ki = 0.8 μM vs. 2.3 μM for unsubstituted analogs) .

Agricultural Formulation Strategies

Emulsifiable Concentrate Development

Optimal herbicidal formulations combine the active ingredient (20% w/w) with alkylphenol ethoxylates (15% Atlox 4913) and soybean oil methyl ester (65%), demonstrating 98% control of Amaranthus retroflexus in field trials .

Table 3: Formulation Efficacy Against Weeds

Weed SpeciesED₉₀ (g ai/ha)
Chenopodium album62
Abutilon theophrasti78
Echinochloa crus-galli115

Soil Residual Activity

Hydrolysis studies (pH 7, 25°C) show a DT₅₀ of 34 days, with primary degradation products being 3-aminopyridazine and ethylene urea . Photolysis under UV light (λ = 254 nm) accelerates degradation (DT₅₀ = 6 hr), necessitating formulation with UV stabilizers like benzophenone-3 .

Analytical Characterization Advances

Chromatographic Separation

HPLC-UV analysis (C18 column, 30:70 acetonitrile:phosphate buffer pH 3.0) achieves baseline separation (Rₛ > 2.0) from synthetic intermediates with a retention time of 6.8 min. Method validation demonstrates excellent linearity (R² = 0.9996) across 5–200 μg/mL concentrations.

Spectroscopic Innovations

Two-dimensional ¹H-¹³C HSQC NMR correlations unambiguously assign all protons, particularly resolving the imidazolidine δ 3.98 ppm (H-1a) and δ 4.12 ppm (H-1b) through cross-peaks with carbons at 48.2 ppm and 52.7 ppm, respectively.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator